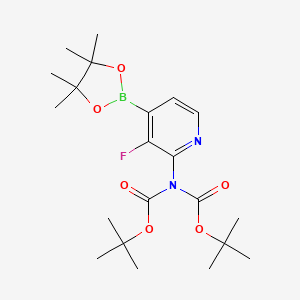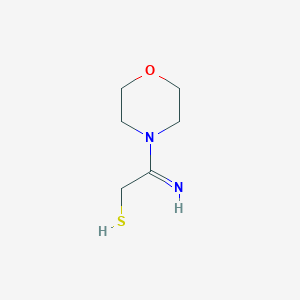
5-Methyl-6-oxo-1,6-dihydropyridazine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-6-oxo-1,6-dihydropyridazine-3-carbonitrile is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. This compound features a pyridazine ring with a methyl group at the 5-position, a keto group at the 6-position, and a nitrile group at the 3-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-6-oxo-1,6-dihydropyridazine-3-carbonitrile typically involves the reaction of 3-cyano-2,5-dimethyl-3,4-dihydrofuranone with methyl formate, followed by treatment with ammonia-saturated ethanol solution . This method yields the desired compound through a series of condensation and cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
5-Methyl-6-oxo-1,6-dihydropyridazine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may require catalysts like palladium on carbon or specific nucleophiles depending on the desired product.
Major Products Formed
Oxidation: Formation of 5-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid.
Reduction: Formation of 5-methyl-6-hydroxy-1,6-dihydropyridazine-3-carbonitrile.
Substitution: Formation of various substituted pyridazine derivatives depending on the substituent introduced.
科学的研究の応用
5-Methyl-6-oxo-1,6-dihydropyridazine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 5-Methyl-6-oxo-1,6-dihydropyridazine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with the NF-κB/MAPK pathway to exert anti-inflammatory effects .
類似化合物との比較
Similar Compounds
1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate: Similar structure but with a carboxylate ester group.
Uniqueness
5-Methyl-6-oxo-1,6-dihydropyridazine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
分子式 |
C6H5N3O |
|---|---|
分子量 |
135.12 g/mol |
IUPAC名 |
5-methyl-6-oxo-1H-pyridazine-3-carbonitrile |
InChI |
InChI=1S/C6H5N3O/c1-4-2-5(3-7)8-9-6(4)10/h2H,1H3,(H,9,10) |
InChIキー |
ZOZHBAJQLJBLGS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NNC1=O)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2R,3R)-2,3-bis(ethenyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B13112119.png)




![(1S,2S,4S,6R,8S,11R,12S,16S)-2,16-dimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-one](/img/structure/B13112150.png)






![2-{Imidazo[1,2-a]pyrazin-3-yl}ethan-1-ol](/img/structure/B13112185.png)
